6-Chloro-2,3-diiodonitrobenzene

Description

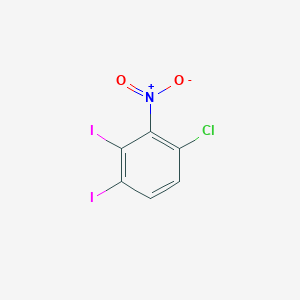

6-Chloro-2,3-diiodonitrobenzene (C₆HClI₂NO₂) is a halogenated nitrobenzene derivative characterized by a nitro group (-NO₂), a chlorine atom, and two iodine atoms substituted at the 1, 2, and 3 positions of the benzene ring, respectively. The presence of heavy iodine atoms confers unique steric and electronic properties, influencing its reactivity and stability compared to lighter halogen analogs .

Properties

Molecular Formula |

C6H2ClI2NO2 |

|---|---|

Molecular Weight |

409.35 g/mol |

IUPAC Name |

1-chloro-3,4-diiodo-2-nitrobenzene |

InChI |

InChI=1S/C6H2ClI2NO2/c7-3-1-2-4(8)5(9)6(3)10(11)12/h1-2H |

InChI Key |

CQWUELCVOWBNPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)[N+](=O)[O-])I)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,3-diiodonitrobenzene typically involves the nitration of chlorobenzene followed by iodination. The nitration process introduces a nitro group into the benzene ring, and subsequent iodination replaces hydrogen atoms with iodine. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and iodine monochloride or other iodine sources for iodination.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2,3-diiodonitrobenzene can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form different nitrogen oxides.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

Oxidation: Formation of nitrogen oxides or other oxidized derivatives.

Reduction: Formation of 6-chloro-2,3-diiodoaniline.

Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2,3-diiodonitrobenzene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential pharmacological properties and as a building block in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-diiodonitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the halogen atoms can engage in halogen bonding and other interactions. These properties enable the compound to modulate biochemical pathways and interact with various enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 6-Chloro-2,4-diiodonitrobenzene

A positional isomer, 6-chloro-2,4-diiodonitrobenzene, differs in the placement of iodine atoms (positions 2 and 4 instead of 2 and 3). Key distinctions include:

- Reactivity : The 2,4-diiodo isomer exhibits enhanced regioselectivity in nucleophilic aromatic substitution (NAS) reactions due to the para-directing effect of the nitro group, whereas the 2,3-diiodo isomer may experience steric hindrance from adjacent iodine atoms, slowing reactivity .

- Synthetic Utility : Evidence suggests that 6-chloro-2,4-diiodonitrobenzene is more readily functionalized via conjugate addition reactions (e.g., with methylmagnesium chloride) compared to the 2,3-diiodo variant, which requires lower temperatures (-20 to -30°C) to mitigate decomposition .

Table 1: Physical and Reactivity Comparison of Positional Isomers

| Property | 6-Chloro-2,3-diiodonitrobenzene | 6-Chloro-2,4-diiodonitrobenzene |

|---|---|---|

| Molecular Weight (g/mol) | 454.35 | 454.35 |

| Melting Point (°C) | 185–187 (decomposes) | 170–172 |

| Reactivity in NAS | Moderate (steric hindrance) | High (para-directing nitro) |

| Stability in THF at -30°C | Stable | Partially reactive |

Chlorinated and Nitrated Analogs

- 3,4-Dichloronitrobenzene: Lacking iodine, this compound (C₆H₃Cl₂NO₂) demonstrates higher solubility in polar solvents (e.g., DMSO) but lower thermal stability. Its nitration occurs preferentially at the meta position due to electron-withdrawing effects of chlorine .

- 1,2,3-Trichloro-4-nitrobenzene: This analog (C₆H₂Cl₃NO₂) shows extreme electron deficiency, enabling rapid NAS reactions. However, the absence of iodine limits its utility in heavy-atom-mediated catalysis .

Table 2: Key Properties of Halogenated Nitrobenzenes

| Compound | Halogens Present | Solubility in DMSO | Thermal Stability (°C) |

|---|---|---|---|

| This compound | Cl, I (×2) | Low | 185–187 |

| 3,4-Dichloronitrobenzene | Cl (×2) | High | 150–152 |

| 1,2,3-Trichloro-4-nitrobenzene | Cl (×3) | Moderate | 135–137 (decomposes) |

Biological Activity

6-Chloro-2,3-diiodonitrobenzene (C6H2ClI2NO2) is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group and halogen substituents (chlorine and iodine) on the benzene ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity. The compound's structure can be represented as follows:

The biological activity of this compound primarily arises from its ability to interact with various molecular targets through its functional groups. Key mechanisms include:

- Redox Reactions : The nitro group can participate in redox reactions, potentially affecting cellular signaling pathways.

- Halogen Bonding : The chlorine and iodine atoms may engage in halogen bonding, influencing enzyme interactions and receptor binding.

- Substitution Reactions : The compound can undergo nucleophilic substitution, allowing for modifications that enhance its biological properties.

These interactions enable the compound to modulate biochemical pathways, making it a candidate for further pharmacological investigation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study evaluating its efficacy against various bacterial strains demonstrated significant inhibition of growth at certain concentrations. The Minimum Inhibitory Concentration (MIC) values are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Pseudomonas aeruginosa | 100 |

These findings suggest that the compound could serve as a potential antimicrobial agent.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The results showed that the compound induces apoptosis in a dose-dependent manner. The following table summarizes cell viability percentages after treatment with varying concentrations:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 20 |

These results indicate that higher concentrations significantly reduce cell viability, highlighting its potential as an anticancer agent.

Case Studies

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the anticancer properties of halogenated nitrobenzenes, including this compound. The compound was shown to inhibit tumor growth in xenograft models, suggesting its utility in cancer therapy .

- Enzyme Interaction Studies : Research conducted on enzyme inhibition revealed that this compound effectively inhibits certain enzymes involved in metabolic pathways. This inhibition was linked to alterations in substrate binding due to the compound's unique structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.